molecular formula C19H12F5N5 B610326 6-(5,6-二氟-2-甲基-1H-苯并[d]咪唑-1-基)-N-(4-(三氟甲基)苯基)吡嗪-2-胺 CAS No. 1782970-28-8

6-(5,6-二氟-2-甲基-1H-苯并[d]咪唑-1-基)-N-(4-(三氟甲基)苯基)吡嗪-2-胺

货号 B610326
CAS 编号: 1782970-28-8
分子量: 405.332
InChI 键: JEZGPBWIZWPDHP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PTC-028 is an inhibitor of B cell-specific Moloney murine leukemia virus integration site 1 (BMI1), which is a member of the polycomb repressive complex 1 (PRC1) that has a role in gene silencing. It inhibits proliferation of OVCAR-4 and OV-90 ovarian cancer cells (IC50s = ~0.1 µM for both). It also induces BMI1 degradation in, and apoptosis of, the same cells in a concentration-dependent manner. PTC-028 reduces microtubule polymerization and induces cell cycle arrest at the G2/M phase in MDS-L myelodysplastic syndrome cells when used at concentrations of 3 and 0.03 µM, respectively. It reduces tumor growth in a OV-90 orthotopic mouse model of ovarian cancer when administered biweekly at a dose of 15 mg/kg.
PTC-028 is an orally bioavailable compound that decreases BMI-1 levels by posttranslational modification. In vivo, orally administered PTC-028, as a single agent, exhibits significant antitumor activity comparable with the standard cisplatin/paclitaxel therapy in an orthotopic mouse model of ovarian cancer.

科学研究应用

Treatment of Fusion-Positive Rhabdomyosarcoma (FP-RMS)

PTC-028 has shown potential in treating fusion-positive rhabdomyosarcoma (FP-RMS), a rare pediatric cancer . The compound acts as a BMI1 inhibitor, leading to cell cycle arrest and apoptosis in FP-RMS cell lines . This suggests that PTC-028 could be a promising therapeutic target for this type of cancer .

Epigenetic Intervention

The compound has been found to elicit an anti-cancer response through epigenetic intervention . This means that PTC-028 can influence gene expression and cellular processes, potentially making it a powerful tool in cancer treatment .

Inhibition of Cell Cycle Progression

PTC-028 has been observed to downregulate cell cycle progression . This means it can slow down the rate at which cells divide, which is a crucial aspect of cancer treatment .

Treatment of Myelodysplastic Syndrome (MDS)

PTC-028 has shown efficacy in treating myelodysplastic syndrome (MDS), a group of disorders caused by poorly formed blood cells or ones that don’t work properly . The compound acts as a microtubule polymerization inhibitor, effectively suppressing growth and inducing apoptosis in MDS cell lines .

Synergistic Effect with Hypomethylating Agents

PTC-028 has been found to synergize with hypomethylating agents to inhibit growth and induce apoptosis in MDS . This suggests that the compound could be used in combination with other treatments for enhanced efficacy .

Inhibition of Tubulin Polymerization

PTC-028 directly binds to tubulin, inhibiting its polymerization . This disrupts the formation of microtubules, structures that are crucial for cell division. This mechanism of action makes PTC-028 a potential anticancer drug .

属性

IUPAC Name

6-(5,6-difluoro-2-methylbenzimidazol-1-yl)-N-[4-(trifluoromethyl)phenyl]pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F5N5/c1-10-26-15-6-13(20)14(21)7-16(15)29(10)18-9-25-8-17(28-18)27-12-4-2-11(3-5-12)19(22,23)24/h2-9H,1H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZGPBWIZWPDHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=C(C=C2N1C3=NC(=CN=C3)NC4=CC=C(C=C4)C(F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(5,6-difluoro-2-methyl-1H-benzo[d]imidazol-1-yl)-N-(4-(trifluoromethyl)phenyl)pyrazin-2-amine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。